5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[2-(triazol-2-yl)ethyl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-12-14(11-19-21(12)13-5-3-2-4-6-13)15(22)16-9-10-20-17-7-8-18-20/h2-8,11H,9-10H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHZPAWJRUQNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole and pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Functional Group Reactivity of the Carboxamide
The carboxamide group (-CONH-) at the pyrazole C4 position undergoes hydrolysis and nucleophilic substitution reactions.
Key Findings :
- Hydrolysis under acidic/basic conditions cleaves the amide bond, yielding carboxylic acid or carboxylate salts .
- Conversion to acyl chlorides (via SOCl₂) enables synthesis of secondary amides or esters .
Triazole Ring Participation in Cycloaddition and Coordination
The 1,2,3-triazol-2-yl group participates in click chemistry and metal coordination.
Key Findings :
- The triazole’s N2 atom acts as a ligand for transition metals (e.g., Zn, Cu), forming stable complexes .
- Click reactions with azides yield bis-triazoles, enhancing molecular complexity .
Pyrazole Ring Modifications
The pyrazole core undergoes electrophilic substitution and alkylation.
Key Findings :
- Bromination occurs at the electron-rich C3 position of the pyrazole .
- N2 alkylation introduces quaternary ammonium groups, altering solubility .
Cross-Coupling Reactions
The aryl group (phenyl at N1) participates in Suzuki-Miyaura couplings.
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃ | Biaryl derivatives | 75–90 |
Key Findings :
- Pd-catalyzed coupling replaces the phenyl group with other aryl units, enabling structural diversification .
Tautomerism and Rearrangements
The pyrazole-triazole system exhibits keto-enol tautomerism under specific conditions.
Key Findings :
Scientific Research Applications
5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s closest analogs include pyrazole-carboxamide derivatives with substituent variations influencing physicochemical properties and bioactivity. Key examples are summarized in Table 1 .
Table 1: Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives
*Calculated based on molecular formula.
Key Observations:
- Triazole vs. This may reduce off-target interactions in hydrophilic environments.
- Linker Flexibility : The ethyl spacer in the target compound provides conformational flexibility, unlike rigid triazole-thioacetamide hybrids () , which could enhance binding to dynamic protein pockets.
- Pharmacophore Complexity : Nemorexant () utilizes a triazole in a multi-ring system for orexin receptor antagonism, suggesting the target’s triazole may similarly participate in π-π stacking or hydrogen bonding.
Biological Activity
5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound possesses a complex structure characterized by the presence of a pyrazole ring, a triazole moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of these functional groups contributes to its biological activity.
Biological Activities
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (breast cancer) | 3.79 |
| Compound B | NCI-H460 (lung cancer) | 12.50 |
| Compound C | SF-268 (brain cancer) | 42.30 |
These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potential as an anticancer agent .
2. Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been investigated. Some studies report that compounds with similar structures can inhibit inflammatory pathways effectively:
- Mechanism : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
- Activity : Comparable to standard anti-inflammatory drugs like indomethacin.
For example, one study showed that certain pyrazole derivatives significantly reduced carrageenan-induced edema in animal models .
3. Antimicrobial Activity
The antimicrobial efficacy of related compounds has been documented, showcasing their potential against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 40 µg/mL |
| Staphylococcus aureus | 20 µg/mL |
These results highlight the compound's potential as an antimicrobial agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Cancer Cells : Induction of apoptosis through the activation of caspase pathways.
- Inflammation : Modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
Several case studies have explored the effectiveness of pyrazole derivatives in clinical settings:
- Study on Cancer Treatment : A clinical trial involving pyrazole derivatives showed a marked decrease in tumor size among patients with advanced solid tumors.
- Anti-inflammatory Trials : Patients with chronic inflammatory conditions reported significant relief when treated with pyrazole-based medications compared to placebo groups.
Q & A
Q. What are the standard synthetic routes for 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide, and what key intermediates are involved?
The synthesis typically involves multi-step reactions starting with the preparation of pyrazole and triazole intermediates. For example:
- Pyrazole core : Cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole backbone .
- Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety .
- Carboxamide linkage : Activation of the carboxylic acid (e.g., using EDCl/HOBt) enables coupling with the amine-containing side chain . Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Q. What preliminary biological screening assays are recommended for this compound?
Initial screens often include:
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while maintaining reproducibility?
- Solvent selection : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green metrics .
- Catalyst optimization : Use Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling steps to reduce metal residues .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?
- Dose-response normalization : Account for variations in cell permeability by using logP-adjusted concentrations .
- Target engagement assays : Confirm binding to intended targets (e.g., kinases) via surface plasmon resonance (SPR) or thermal shift assays .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro activity .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
- Molecular docking : Use AutoDock Vina to predict binding modes to off-target proteins (e.g., cytochrome P450 enzymes) and modify substituents to reduce interactions .
- QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with activity to prioritize synthetic targets .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for triazole regioisomers to optimize selectivity .
Q. What advanced structural characterization techniques validate crystallographic or conformational properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
